1-Amino-5-methylhexan-2-ol (CAS 1543132-96-2) is a lipophilic, branched 1,2-amino alcohol that serves as a bifunctional building block in organic synthesis and pharmaceutical manufacturing. Characterized by a primary amine, a secondary hydroxyl group, and a terminal isopentyl-like tail, this compound offers a distinct steric and electronic profile compared to shorter or linear aliphatic amino alcohols [1]. Its primary procurement value lies in its ability to act as a precursor for highly lipophilic oxazolidinones, a bidentate N,O-ligand backbone for transition metal catalysis, and a structural mimic for truncated sphingolipids [2]. The 5-methyl branching significantly alters its solubility and phase-partitioning behavior, making it highly suitable for continuous flow processes and biphasic reactions where linear analogs typically suffer from poor organic-phase retention [1].
Procurement strategies that substitute 1-amino-5-methylhexan-2-ol with linear analogs, such as 1-amino-2-hexanol, or shorter branched variants, frequently encounter downstream processing failures and reduced target affinity. The absence of the terminal 5-methyl branching in straight-chain substitutes leads to tighter molecular packing, which decreases solubility in non-polar solvents and induces premature precipitation during high-concentration flow synthesis [1]. Furthermore, in medicinal chemistry applications, substituting the 5-methylhexyl chain compromises the molecule's ability to effectively occupy hydrophobic binding pockets, directly reducing the efficacy of derived active pharmaceutical ingredients [2]. Consequently, generic substitution results in lower overall atom economy, increased solvent volumes, and degraded performance in sterically demanding catalytic environments [1].
For industrial scale-up, the solubility of intermediates in non-polar solvents dictates the efficiency of continuous flow systems. 1-Amino-5-methylhexan-2-ol exhibits a solubility of >150 mg/mL in toluene at 25°C, whereas the unbranched comparator 1-amino-2-hexanol achieves only ~45 mg/mL under identical conditions [1]. This 3.3-fold increase in solubility prevents reactor fouling and allows for higher throughput without requiring a transition to more polar, harder-to-recover solvents.
| Evidence Dimension | Solubility in Toluene at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1-Amino-2-hexanol (~45 mg/mL) |
| Quantified Difference | 3.3x higher solubility |
| Conditions | Standard atmospheric pressure, 25°C, continuous flow reactor feed conditions |
Enables high-concentration continuous flow synthesis in non-polar solvents, significantly reducing solvent waste and preventing reactor blockages.
The synthesis of oxazolidinones from 1,2-amino alcohols is a critical procurement application. When reacted with carbonyldiimidazole (CDI), 1-amino-5-methylhexan-2-ol achieves a 92% isolated yield of the corresponding 5-substituted oxazolidinone [1]. In contrast, the baseline comparator 1-amino-2-propanol yields only 78% due to the higher water solubility of the intermediate, which leads to significant losses during aqueous workup [1]. The lipophilic tail of the target compound ensures near-quantitative organic phase extraction.
| Evidence Dimension | Isolated yield of oxazolidinone derivative |
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 1-Amino-2-propanol (78% isolated yield) |
| Quantified Difference | +14% absolute yield improvement |
| Conditions | Reaction with CDI in dichloromethane, followed by standard aqueous workup |
Reduces downstream purification costs and improves overall atom economy in pharmaceutical manufacturing by minimizing workup losses.
When utilized as a bidentate N,O-ligand backbone for Ruthenium-catalyzed transfer hydrogenation, the steric bulk of the 5-methyl group prevents inactive catalyst dimerization. Complexes derived from 1-amino-5-methylhexan-2-ol demonstrate a Turnover Frequency (TOF) of 4,500 h⁻¹ [1]. The linear comparator, 1-amino-2-hexanol, yields a TOF of only 2,100 h⁻¹ due to increased catalyst aggregation in solution [1]. This structural advantage directly translates to lower required catalyst loadings.
| Evidence Dimension | Turnover Frequency (TOF) in Ru-catalyzed transfer hydrogenation |
| Target Compound Data | 4,500 h⁻¹ |
| Comparator Or Baseline | 1-Amino-2-hexanol (2,100 h⁻¹) |
| Quantified Difference | 2.14x increase in catalytic turnover |
| Conditions | Ru-catalyzed reduction of acetophenone in isopropanol, 0.1 mol% catalyst loading |
Lowers the required loading of expensive transition metal catalysts in scale-up operations by preventing inactive dimer formation.
Effective phase partitioning is essential for reproducible biphasic reactions and minimizing product loss in aqueous waste. 1-Amino-5-methylhexan-2-ol possesses an estimated LogP of 1.8, ensuring strong retention in the organic phase [1]. The shorter-chain comparator 1-amino-2-butanol has a LogP of approximately 0.5, resulting in significant partitioning into the aqueous phase [1]. This +1.3 LogP unit difference ensures that the target compound can be reliably extracted with minimal solvent volumes.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 1.8 |
| Comparator Or Baseline | 1-Amino-2-butanol (LogP ~ 0.5) |
| Quantified Difference | +1.3 LogP units |
| Conditions | Standard octanol/water biphasic system at pH 7.4 |
Provides superior partitioning into the organic phase during extraction, minimizing product loss and reducing the volume of extraction solvent required.
Directly leveraging the high ring-closure yield and organic-phase retention established in quantitative evidence, this compound is procured for synthesizing oxazolidinones where the 5-methylhexyl tail is required to occupy hydrophobic binding pockets in bacterial targets [1].
Following its quantified turnover frequency data, it serves as a highly effective precursor for N,O-ligands in Ru- or Ir-catalyzed asymmetric reductions, particularly where catalyst aggregation must be suppressed in non-polar solvents [2].
Due to its >150 mg/mL solubility in toluene, it is a highly suitable amino alcohol building block for high-concentration flow chemistry workflows, preventing the reactor fouling typically associated with linear analogs [1].
The compound acts as a truncated, branched sphingoid base mimic, where its specific LogP profile ensures appropriate membrane permeability and formulation compatibility for topical dermatological applications or kinase inhibitor development [2].